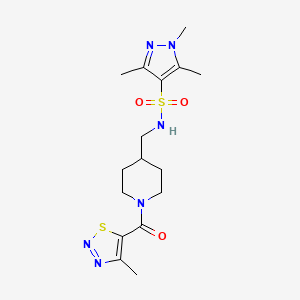

1,3,5-trimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Description

The compound "1,3,5-trimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide" is a sulfonamide derivative featuring a 1,2,3-thiadiazole moiety and a piperidine ring. However, none of the provided evidence (1, 2, 3) mentions this compound or its structural analogs, making it impossible to derive specific pharmacological, structural, or biochemical data from the given materials.

Properties

IUPAC Name |

1,3,5-trimethyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N6O3S2/c1-10-14(26-20-18-10)16(23)22-7-5-13(6-8-22)9-17-27(24,25)15-11(2)19-21(4)12(15)3/h13,17H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMFZANZAMTGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(N(N=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3,5-trimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide (CAS Number: 1428357-39-4) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties and other relevant bioactivities supported by research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 412.5 g/mol. The structure includes a pyrazole core linked to a thiadiazole moiety and a piperidine group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 1428357-39-4 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to the compound . For instance, derivatives of 4-methyl-1,2,3-thiadiazole have shown significant antibacterial activity against various strains of bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

In vitro tests have demonstrated that certain derivatives exhibit MIC values ranging from 1.95 µg/mL for Staphylococcus spp. to 15.62 µg/mL for Enterococcus faecalis ATCC 29212. The corresponding MBC values ranged from 3.91 to 62.5 µg/mL, indicating a strong bactericidal effect against Gram-positive bacteria .

The mechanism by which compounds like this compound exert their effects may involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways critical for bacterial survival.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

- Antibacterial Efficacy : A study found that certain pyrazole derivatives displayed superior antibacterial activity compared to traditional antibiotics such as nitrofurantoin against strains like Staphylococcus aureus .

- Fungicidal Activity : Research indicates that thiadiazole-based compounds possess fungicidal properties effective against various fungal pathogens, further expanding the potential applications of this class of compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Here is a summary of the evidence’s scope:

- and : Focus on the SHELX software suite for crystallographic refinement and structure determination .

- : Examines cannabinoid receptors (CB1 and CB2) and their pharmacology, including ligand binding and signal transduction mechanisms . This is unrelated to sulfonamide or thiadiazole chemistry.

Key Limitations in the Evidence:

- No structural analogs (e.g., other sulfonamide-thiadiazole hybrids) are discussed.

- No enzymatic or receptor-binding data for the compound or its class.

- No synthetic or stability data for comparison.

Critical Analysis of Evidence

The absence of relevant data in the provided sources highlights a gap in the literature accessible for this task. For a meaningful comparison, the following information would typically be required but is unavailable:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.